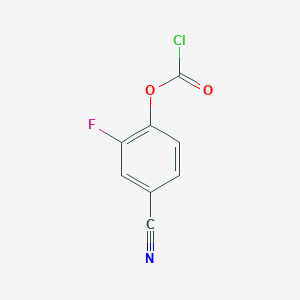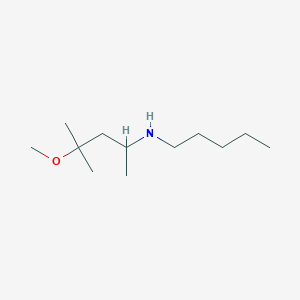
1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene is an organic compound characterized by the presence of an amino group, a methylbutoxy group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,4-difluoronitrobenzene with 2-amino-3-methylbutanol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene
- 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene
- 2-Amino-3-methyl-1-butanol
Comparison: Compared to its analogs, 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s metabolic stability and enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(2,4-difluorophenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H15F2NO/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7,10H,6,14H2,1-2H3 |
InChI Key |
ZOFOKYVRHUDWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)


![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)



